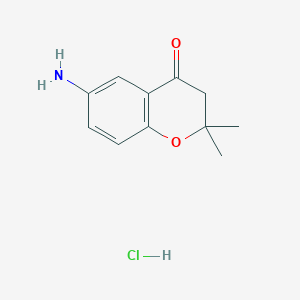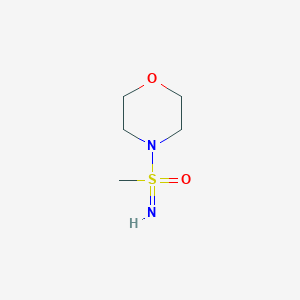
Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone is a chemical compound characterized by its unique structure, which includes a morpholine ring and a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone typically involves the reaction of morpholine derivatives with sulfanone precursors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques such as continuous flow reactors can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or receptor modulation . The compound’s structure allows it to bind to specific sites within target molecules, thereby influencing their activity and function .
Comparison with Similar Compounds
- 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol
- 2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol
- 4-{[(4-chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness: Imino(methyl)(morpholin-4-yl)-lambda6-sulfanone stands out due to its unique combination of a morpholine ring and a sulfanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and functionality .
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H12N2O2S/c1-10(6,8)7-2-4-9-5-3-7/h6H,2-5H2,1H3 |
InChI Key |
LFPNSTGCIOXTFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


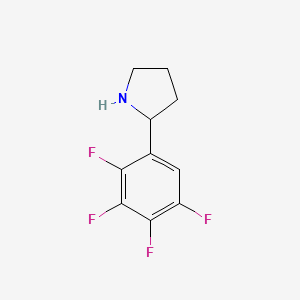
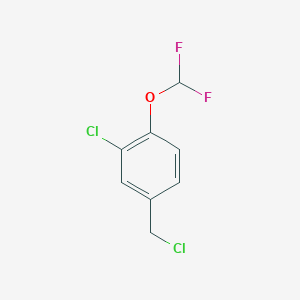
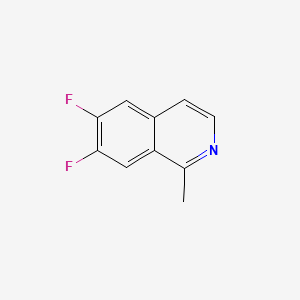
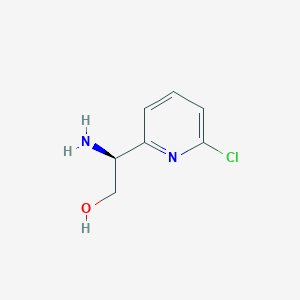
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

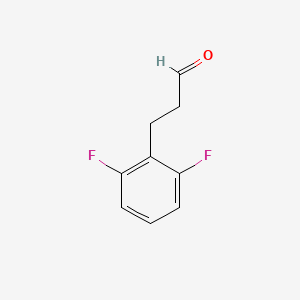
![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)


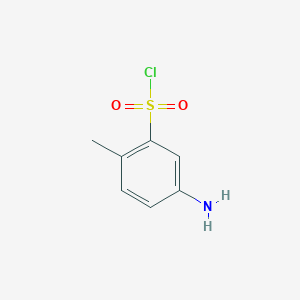
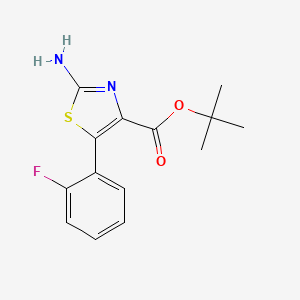
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
